molecular formula C6H12ClNO B2909253 trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl CAS No. 2007919-46-0

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl

Cat. No.: B2909253
CAS No.: 2007919-46-0
M. Wt: 149.62
InChI Key: KSIVBRSOHYOUPY-PMUIPKEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl is a bicyclic organic compound featuring a fused oxabicyclo[3.1.0]hexane scaffold with a methylamine hydrochloride substituent at the 6-position. Its trans-configuration ensures distinct stereochemical properties, influencing its reactivity and biological interactions. The compound’s CAS number is 2007919-46-0, and it is commercially available with a purity of 95% .

Properties

IUPAC Name

[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6H,1-3,7H2;1H/t4?,5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVBRSOHYOUPY-DKECMWHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CN)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CN)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with an amine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that derivatives of the compound exhibit significant anticonvulsant properties. A study synthesized a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] pyrrolidine derivatives and tested them for anticonvulsant activity. The findings revealed that many of these compounds were effective in various seizure models, suggesting their potential as therapeutic agents for epilepsy .

Antidepressant Properties
The compound's structure, featuring a piperazine moiety, is similar to known antidepressants. Studies have explored its effects on neurotransmitter systems, indicating possible antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels could be mechanisms through which these compounds exert their effects .

Neuropharmacology

Cognitive Enhancers
Some derivatives of this compound have been investigated for their cognitive-enhancing properties. In preclinical studies, they demonstrated improvements in memory and learning tasks, potentially benefiting conditions like Alzheimer's disease or other cognitive impairments .

Pharmaceutical Formulations

Cosmetic Applications
The compound has been explored in the formulation of topical products due to its bioactive properties. Research indicates that formulations incorporating ethyl 2-oxo-2-((1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)amino)acetate can enhance skin hydration and elasticity, making it a candidate for anti-aging products .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, various derivatives were administered to mice subjected to maximal electroshock and pentylenetetrazole tests. Results indicated that most compounds exhibited anticonvulsant effects, with specific derivatives showing promise for further development into clinical applications .

Case Study 2: Cognitive Enhancement

A study evaluated the cognitive effects of a derivative in aged rats using maze tests. The results demonstrated improved performance in learning tasks, suggesting potential applications in treating age-related cognitive decline .

Mechanism of Action

The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[3.1.0] Series

Key structural analogues include variations in heteroatoms (N vs. O) and functional groups (carboxylates, sulfonyl chlorides, etc.).

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Pharmacological Role
trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl 2007919-46-0 C₇H₁₂ClNO 161.63 Methylamine HCl Potential CNS modulator
3-Oxabicyclo[3.1.0]hexane-6-methanesulfonyl chloride 1858670-45-7 C₆H₉ClO₃S 196.65 Methanesulfonyl chloride Intermediate in synthesis
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate HCl 1212063-26-7 C₈H₁₂ClNO₂ 197.64 Carboxylate ester, HCl GlyT1 inhibitor candidate
tert-Butyl 1-amino-3-azabicyclo[3.1.0]hexan-3-carboxylate 489438-95-1 C₁₀H₁₈N₂O₂ 198.26 tert-Butyl carbamate Building block for drug discovery

Functional and Pharmacological Differences

  • Heteroatom Substitution :

    • Oxygen vs. Nitrogen : The oxabicyclo derivative (target compound) may exhibit lower basicity compared to azabicyclo analogues (e.g., 3-azabicyclo[3.1.0]hexane derivatives), affecting receptor binding .
    • Methylamine vs. Carboxylate : The methylamine group in the target compound enhances solubility in acidic conditions, whereas carboxylate esters (e.g., AS97542) are often prodrugs with delayed activity .
  • Therapeutic Applications :

    • GlyT1 Inhibition : Azabicyclo[3.1.0]hexane carboxylates (e.g., WO2013017657) are prioritized for neurological disorders due to enhanced blood-brain barrier penetration .
    • mGlu2 Agonism : Bicyclo[3.1.0] scaffolds with aryl substituents (e.g., Lilly’s WO2012173850) show efficacy in anxiety disorders, suggesting the target compound’s methylamine group could be modified for similar pathways .

Key Research Findings and Trends

  • Drug Discovery : Bicyclo[3.1.0] cores are leveraged in kinase inhibitors (e.g., ketohexokinase inhibitors in Patent 46/2018) and orexin receptor antagonists (e.g., Actelion’s ZA201001434) .
  • Structure-Activity Relationships (SAR): Trans-configuration: Enhances metabolic stability compared to cis-isomers, as seen in 3-azabicyclo[3.1.0]hexane-2-methanol HCl (AS95134) . Polar Substituents: The methylamine HCl group improves aqueous solubility, critical for oral bioavailability .

Biological Activity

trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride (CAS No. 2007919-46-0) is a bicyclic amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
CAS Number2007919-46-0
PurityNot specified

Research indicates that this compound acts as an inhibitor of Abl tyrosine kinases, particularly c-Abl and related kinases (ABL2). These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and differentiation. Overactivation of c-Abl has been implicated in several cancers and neurological disorders, making it a target for therapeutic intervention .

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation through its action on tyrosine kinases. In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines associated with hematopoietic malignancies and solid tumors by modulating signaling pathways linked to c-Abl activation .

Neuroprotective Effects

Additionally, c-Abl is involved in neuronal plasticity and neurogenesis, suggesting that this compound may have neuroprotective effects. Research indicates that inhibiting c-Abl can mitigate neuronal damage in models of neurodegenerative diseases, such as Alzheimer's disease .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Inhibition of Cancer Cell Lines : A study demonstrated that treatment with related bicyclic compounds led to significant reductions in the proliferation of various cancer cell lines, including those resistant to standard therapies.
  • Neuroprotection in Animal Models : Animal studies have shown that administration of c-Abl inhibitors can improve cognitive function and reduce neurodegeneration in mouse models of Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility and favorable metabolic stability, which are critical for its potential therapeutic applications . Further studies are needed to establish its bioavailability and clearance rates in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.